7-O-Methylmangiferin

Chinese Name
7-O-甲基芒果苷
English Name
7-O-Methylmangiferin
标识符
CAS No.
31002-12-7
Molecular Formula
C20H20O11
Molecular Weight
436.3690
Druglikeness Data
Druglikeness Data
78 parameters, 11 categories · Click card to view detailed data
33%
26/78 druglikeness.fields
druglikeness.dataCompleteness
druglikeness.filled26
druglikeness.missing52
druglikeness.gapCategories
Solubility 0%Metabolic Stability 0%Absorption 33%
druglikeness.suggestPriority
Showing all 11 categories
MW
MW
436.3690
druglikeness.valid
TPSA
TPSA
190.2800
druglikeness.valid
pKa_acidic
pKa_acidic
-
pKa_basic
pKa_basic
-
LogP
LogP
0.0439
druglikeness.valid
LogD
LogD
-0.0663
druglikeness.valid
HBA
HBA
-
water_solubility
water_solubility
1.3947
druglikeness.valid
gastric_fluid_solubility
gastric_fluid_solubility
-
intestinal_fluid_solubility
intestinal_fluid_solubility
-
solubility_ph_2
solubility_ph_2
-
solubility_ph_7_4
solubility_ph_7_4
-
Caco2_permeability
Caco2_permeability
0.3382
druglikeness.valid
MDCK_permeability
MDCK_permeability
-
BBB_permeability
BBB_permeability
低
druglikeness.valid
corneal_permeability
corneal_permeability
-
HIA
HIA
-
bioavailability
bioavailability
-
PPB
PPB
75.8829
druglikeness.valid
VD
VD
-
tissue_distribution
tissue_distribution
-
blood_brain_barrier
blood_brain_barrier
-
placental_barrier
placental_barrier
-
milk_secretion
milk_secretion
-
liver_microsome_stability
liver_microsome_stability
-
plasma_stability
plasma_stability
-
half_life
half_life
-
CYP1A2_substrate
CYP1A2_substrate
-
CYP1A2_inhibitor
CYP1A2_inhibitor
-
CYP2C9_substrate
CYP2C9_substrate
-
CYP2C9_inhibitor
CYP2C9_inhibitor
-
CYP2C19_substrate
CYP2C19_substrate
-
CYP2C19_inhibitor
CYP2C19_inhibitor
-
CYP2D6_substrate
CYP2D6_substrate
-
CYP2D6_inhibitor
CYP2D6_inhibitor
-
CYP3A4_substrate
CYP3A4_substrate
-
CYP3A4_inhibitor
CYP3A4_inhibitor
-
UGT1A1_substrate
UGT1A1_substrate
-
UGT1A3_substrate
UGT1A3_substrate
-
UGT1A4_substrate
UGT1A4_substrate
-
UGT1A6_substrate
UGT1A6_substrate
-
UGT1A9_substrate
UGT1A9_substrate
-
Ames_test
Ames_test
0.9
druglikeness.valid
micronucleus_test
micronucleus_test
-
chromosomal_aberration
chromosomal_aberration
有
druglikeness.valid
DNA_damage
DNA_damage
-
carcinogenicity
carcinogenicity
-
LD50_oral
LD50_oral
-
LD50_iv
LD50_iv
-
hepatotoxicity
hepatotoxicity
-
cardiotoxicity
cardiotoxicity
-
nephrotoxicity
nephrotoxicity
-
neurotoxicity
neurotoxicity
-
hERG_inhibition
hERG_inhibition
否
druglikeness.valid
Pgp_substrate
Pgp_substrate
-
Pgp_inhibitor
Pgp_inhibitor
-
BCRP_substrate
BCRP_substrate
-
BCRP_inhibitor
BCRP_inhibitor
-
OATP1B1_substrate
OATP1B1_substrate
-
OATP1B1_inhibitor
OATP1B1_inhibitor
-
OATP1B3_substrate
OATP1B3_substrate
-
OATP1B3_inhibitor
OATP1B3_inhibitor
-
drug_induced_liver_injury
drug_induced_liver_injury
-
QT_prolongation
QT_prolongation
-
skin_sensitization
skin_sensitization
-
respiratory_toxicity
respiratory_toxicity
-
reproductive_toxicity
reproductive_toxicity
-
Peff
Peff
0.5914
druglikeness.valid
Syn_Accessibility
Syn_Accessibility
4.0303
druglikeness.valid
MRTD
MRTD
是
druglikeness.valid
Skin_Sens
Skin_Sens
否
druglikeness.valid
Resp_Sens
Resp_Sens
否
druglikeness.valid
Photo_tox
Photo_tox
无
druglikeness.valid
Ser_ALK
Ser_ALK
是
druglikeness.valid
Ser_GGT
Ser_GGT
否
druglikeness.valid
Ser_LDH
Ser_LDH
-
Ser_AST
Ser_AST
是
druglikeness.valid
Ser_ALT
Ser_ALT
否
druglikeness.valid
druglikeness.quickNavigation
Related Diseases
阿尔茨海默病
Alzheimer's Disease
Corresponding Targets:
2型糖尿病
Type 2 Diabetes Mellitus
Corresponding Targets:
肝纤维化
Liver fibrosis
Corresponding Targets:
抗炎
Anti-inflammatory
Corresponding Targets:
抑郁症
Depression
Corresponding Targets:
Plant Sources
相关化合物

西伯利亚远志糖苷A6
Sibiricose A6
CAS号:241125-75-7
分子式:C23H32O15
分子量:548.4940

Fargesone A
Fargesone A
CAS号:116424-69-2
分子式:C21H24O6
分子量:372.4170

Methyl L-pyroglutamate
Methyl L-pyroglutamate
CAS号:4931-66-2
分子式:C6H9NO3
分子量:143.1420

5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate
5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate
CAS号:1269839-24-8
分子式:C21H26O5
分子量:358.4340

Isokadsurenin D
Isokadsurenin D
CAS号:147976-35-0
分子式:C21H24O5
分子量:356.4180

Aglaxiflorin D
Aglaxiflorin D
CAS号:269739-78-8
分子式:C36H42N2O9
分子量:646.7370